molecular formula C22H28N6O8 B14577767 Bis{6-[(azidocarbonyl)oxy]hexyl} benzene-1,3-dicarboxylate CAS No. 61591-84-2

Bis{6-[(azidocarbonyl)oxy]hexyl} benzene-1,3-dicarboxylate

Cat. No.: B14577767
CAS No.: 61591-84-2
M. Wt: 504.5 g/mol
InChI Key: VQNSEGJODHXWNB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Bis{6-[(azidocarbonyl)oxy]hexyl} benzene-1,3-dicarboxylate involves multiple steps. The primary synthetic route includes the reaction of benzene-1,3-dicarboxylic acid with 6-[(azidocarbonyl)oxy]hexanol under specific reaction conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve scaling up this process with optimized reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Bis{6-[(azidocarbonyl)oxy]hexyl} benzene-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the azidocarbonyl groups into amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the azido groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Bis{6-[(azidocarbonyl)oxy]hexyl} benzene-1,3-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential use in bioconjugation and labeling of biomolecules.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Industry: The compound is used in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of Bis{6-[(azidocarbonyl)oxy]hexyl} benzene-1,3-dicarboxylate involves its interaction with molecular targets through its azidocarbonyl groups. These groups can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable complexes. The pathways involved in its action depend on the specific application and target molecules.

Comparison with Similar Compounds

Bis{6-[(azidocarbonyl)oxy]hexyl} benzene-1,3-dicarboxylate can be compared with similar compounds such as bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate . While both compounds contain dicarboxylate groups, the presence of azidocarbonyl groups in this compound makes it unique and provides it with distinct chemical properties. Other similar compounds include various benzene dicarboxylates and hexyl derivatives, each with their own unique set of properties and applications.

Properties

CAS No.

61591-84-2

Molecular Formula

C22H28N6O8

Molecular Weight

504.5 g/mol

IUPAC Name

bis(6-carbonazidoyloxyhexyl) benzene-1,3-dicarboxylate

InChI

InChI=1S/C22H28N6O8/c23-27-25-21(31)35-14-7-3-1-5-12-33-19(29)17-10-9-11-18(16-17)20(30)34-13-6-2-4-8-15-36-22(32)26-28-24/h9-11,16H,1-8,12-15H2

InChI Key

VQNSEGJODHXWNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)OCCCCCCOC(=O)N=[N+]=[N-])C(=O)OCCCCCCOC(=O)N=[N+]=[N-]

Origin of Product

United States

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